![molecular formula C20H18N4O5 B2492862 1-(benzo[d][1,3]dioxol-5-yl)-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea CAS No. 1797875-55-8](/img/structure/B2492862.png)
1-(benzo[d][1,3]dioxol-5-yl)-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyrazole derivatives involves multiple steps, including reactions with different chemical agents and conditions to achieve the desired molecular framework. For instance, Kumara et al. (2018) described the synthesis and spectral characterization of a novel pyrazole derivative, highlighting the importance of specific reaction conditions and the role of X-ray crystallography in confirming the structure of synthesized compounds (Kumara et al., 2018).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including their crystal system, dihedral angles, and conformation, is crucial in understanding the compound's properties and interactions. Detailed X-ray diffraction studies provide insights into the compound's crystal and molecular structure, revealing interactions such as hydrogen bonds and π-π stacking interactions that contribute to the stability and three-dimensional arrangement of molecules in the crystal lattice (Naveen et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving the compound, such as oxidative aminocarbonylation-cyclization, play a significant role in synthesizing various derivatives with diverse properties. The reaction conditions, such as the presence of catalysts and the reaction environment, influence the outcome and the formation of specific isomers (Gabriele et al., 2006). These reactions are pivotal in exploring the compound's chemical versatility and potential applications.
Physical Properties Analysis
The physical properties of the compound, including its crystallization behavior and thermal stability, are crucial for its practical applications. Thermal analysis and Hirshfeld surface analysis are instrumental in understanding the compound's stability and intermolecular interactions, providing a comprehensive view of its physical characteristics (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties of the compound, such as its reactivity and the nature of its interactions with other molecules, are defined by its molecular structure and functional groups. Studies focusing on the synthesis and characterization of pyrazole derivatives shed light on the compound's reactivity patterns, offering insights into its chemical behavior and potential reactivity pathways (Shankar et al., 2017).
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5/c25-20(22-13-5-6-17-19(7-13)28-12-27-17)23-14-8-21-24(9-14)10-15-11-26-16-3-1-2-4-18(16)29-15/h1-9,15H,10-12H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBQLTPUQVDFJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)NC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

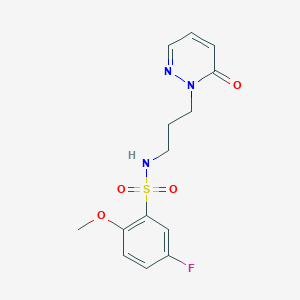
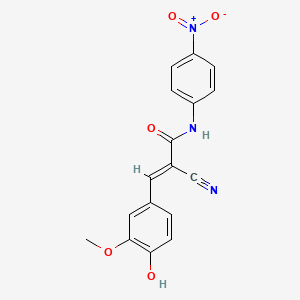
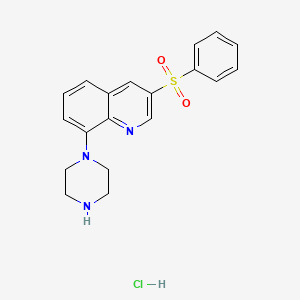

![N-(isochroman-3-ylmethyl)-N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2492788.png)
![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2492789.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2492791.png)
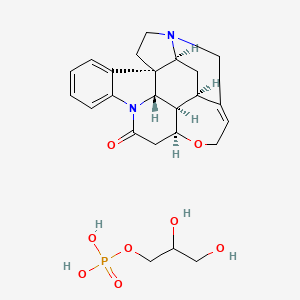
![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2492793.png)
![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2492794.png)
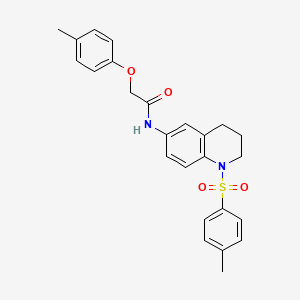

![N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}-2,6-difluorobenzenecarboxamide](/img/structure/B2492800.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2492802.png)